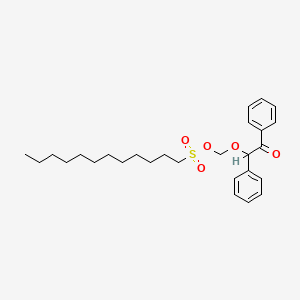
(2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate involves several steps. The primary synthetic route includes the reaction of dodecane-1-sulfonic acid with (2-oxo-1,2-diphenylethoxy)methyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the final product .
Analyse Des Réactions Chimiques
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate can be compared with other similar compounds such as:
(2-oxo-1,2-diphenylethoxy)methyl octane-1-sulphonate: Similar structure but with a shorter alkyl chain.
(2-oxo-1,2-diphenylethoxy)methyl hexadecane-1-sulphonate: Similar structure but with a longer alkyl chain.
(2-oxo-1,2-diphenylethoxy)methyl benzene-1-sulphonate: Similar structure but with an aromatic ring instead of an alkyl chain.
These comparisons highlight the uniqueness of this compound in terms of its specific alkyl chain length and its resulting chemical and physical properties.
Propriétés
Numéro CAS |
85586-69-2 |
|---|---|
Formule moléculaire |
C27H38O5S |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulfonate |
InChI |
InChI=1S/C27H38O5S/c1-2-3-4-5-6-7-8-9-10-17-22-33(29,30)32-23-31-27(25-20-15-12-16-21-25)26(28)24-18-13-11-14-19-24/h11-16,18-21,27H,2-10,17,22-23H2,1H3 |
Clé InChI |
HWGDUDVARBKUGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)OCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


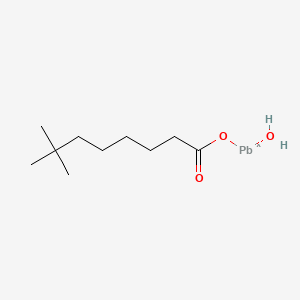
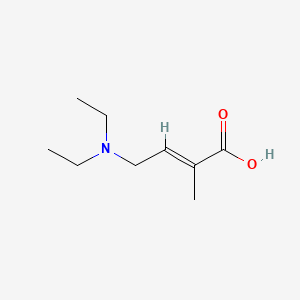
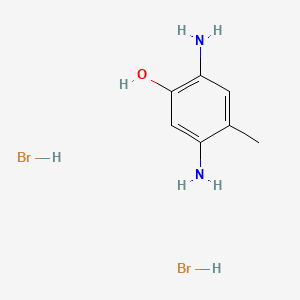

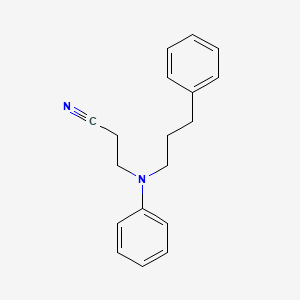

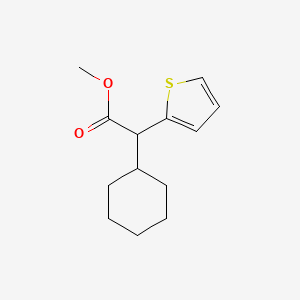
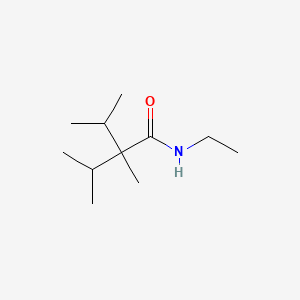
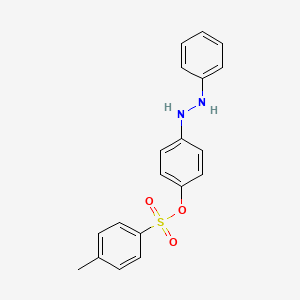

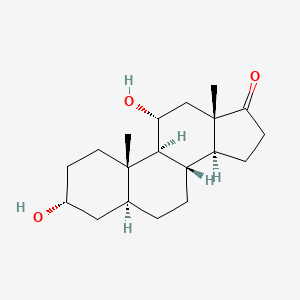


![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
